molecular formula C₁₀H₁₃ClN₅NaO₆P B1148251 Cladribine 5'-Monophosphate Monosodium Salt CAS No. 104959-31-1

Cladribine 5'-Monophosphate Monosodium Salt

Cat. No.: B1148251
CAS No.: 104959-31-1
M. Wt: 388.66
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Description

Cladribine 5’-Monophosphate Monosodium Salt is a derivative of cladribine, a purine nucleoside analog. This compound is primarily used in the treatment of certain types of leukemia and multiple sclerosis. It functions by interfering with the DNA synthesis of targeted cells, leading to cell death. This makes it particularly effective in targeting rapidly dividing cells, such as cancer cells and certain immune cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cladribine 5’-Monophosphate Monosodium Salt involves the phosphorylation of cladribine. Cladribine is first synthesized through a series of chemical reactions starting from adenine. The key step involves the chlorination of adenine to produce 2-chloroadenine, which is then converted to cladribine through a series of reactions involving deoxyribose.

Industrial Production Methods: In an industrial setting, the production of Cladribine 5’-Monophosphate Monosodium Salt involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cladribine 5’-Monophosphate Monosodium Salt undergoes several types of chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis.

Common Reagents and Conditions:

    Phosphorylation: This reaction typically involves the use of phosphorylating agents such as phosphoric acid or its derivatives under acidic or neutral conditions.

    Dephosphorylation: Enzymatic dephosphorylation can occur in biological systems, often mediated by phosphatases.

    Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the phosphate ester bond.

Major Products: The major products formed from these reactions include cladribine diphosphate and cladribine triphosphate, which are active metabolites in biological systems.

Scientific Research Applications

Cladribine 5’-Monophosphate Monosodium Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with enzymes.

    Biology: Researchers use it to investigate the mechanisms of DNA synthesis and repair.

    Medicine: It is extensively studied for its therapeutic potential in treating leukemia and multiple sclerosis. Clinical trials and studies have demonstrated its efficacy in reducing disease activity and progression.

    Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Cladribine 5’-Monophosphate Monosodium Salt exerts its effects by mimicking the natural nucleoside deoxyadenosine. Once inside the cell, it is phosphorylated to its active form, cladribine triphosphate. This active form is incorporated into the DNA of rapidly dividing cells, leading to DNA strand breaks and ultimately cell death. The compound selectively targets lymphocytes, making it effective in treating diseases like multiple sclerosis and leukemia.

Comparison with Similar Compounds

    Fludarabine: Another purine nucleoside analog used in the treatment of hematological malignancies.

    Pentostatin: A purine analog that inhibits adenosine deaminase, used in the treatment of hairy cell leukemia.

    Nelarabine: A prodrug of arabinosylguanine, used in the treatment of T-cell acute lymphoblastic leukemia.

Uniqueness: Cladribine 5’-Monophosphate Monosodium Salt is unique due to its selective targeting of lymphocytes and its ability to be incorporated into DNA, leading to cell death. Unlike other similar compounds, it is relatively resistant to breakdown by adenosine deaminase, allowing it to accumulate in targeted cells and exert its therapeutic effects more effectively.

Properties

CAS No.

104959-31-1

Molecular Formula

C₁₀H₁₃ClN₅NaO₆P

Molecular Weight

388.66

Origin of Product

United States

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